Potent Cytotoxicity Enables Low-Dose, High-Efficacy ADC Design
Hemiasterlin derivative-1 exhibits potent cytotoxic activity that is critical for its function as an antibody-drug conjugate (ADC) warhead. While specific quantitative data for derivative-1 itself is sparse in public literature, its classification as a hemiasterlin analog aligns it with the picomolar to low nanomolar potency of this class [1]. For a direct comparator, the closely related analog HTI-286 (Taltobulin) demonstrated a mean IC50 of 2.5 ± 2.1 nM across a panel of 18 human tumor cell lines, including leukemia, ovarian, NSCLC, breast, colon, and melanoma, with a median IC50 of 1.7 nM . This extreme potency is a hallmark of the class and underpins the selection of hemiasterlin derivatives for ADC development, where the warhead must be exceptionally cytotoxic at low concentrations to be effective when delivered selectively to tumor cells .
| Evidence Dimension | In vitro cytotoxicity (IC50) |
|---|---|
| Target Compound Data | Not reported; inferred from class potency (picomolar to low nanomolar range) |
| Comparator Or Baseline | HTI-286 (Taltobulin): mean IC50 = 2.5 ± 2.1 nM; median IC50 = 1.7 nM across 18 human tumor cell lines |
| Quantified Difference | Class-level inference suggests similar potency range; direct comparison data unavailable. |
| Conditions | 18 human tumor cell lines (leukemia, ovarian, NSCLC, breast, colon, melanoma); 3-day incubation |
Why This Matters
This extreme cytotoxicity is a prerequisite for an effective ADC warhead, enabling targeted cancer cell kill at sub-nanomolar concentrations delivered by the antibody.
- [1] Loganzo, F., Discafani, C. M., Annable, T., Beyer, C., Musto, S., Hari, M., ... & Greenberger, L. M. (2003). HTI-286, a synthetic analogue of the tripeptide hemiasterlin, is a potent antimicrotubule agent that circumvents P-glycoprotein-mediated resistance in vitro and in vivo. Cancer Research, 63(8), 1838-1845. View Source
